molecular formula C20H28N4O2 B13249734 tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B13249734
M. Wt: 356.5 g/mol
InChI Key: HQYMBLMGRPVIGR-UHFFFAOYSA-N
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Description

This compound is a carbamate-protected pyrrolidine derivative featuring a benzyl group at the 1-position and a 1-methylpyrazole substituent at the 4-position of the pyrrolidine ring. The tert-butyl carbamate group serves as a protective moiety for amines, commonly employed in medicinal chemistry to enhance solubility or stability during synthesis .

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

tert-butyl N-[1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C20H28N4O2/c1-20(2,3)26-19(25)22-18-14-24(11-15-8-6-5-7-9-15)13-17(18)16-10-21-23(4)12-16/h5-10,12,17-18H,11,13-14H2,1-4H3,(H,22,25)

InChI Key

HQYMBLMGRPVIGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CN(N=C2)C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methyl-Pyrazole Moiety: This step involves the formation of the pyrazole ring followed by its attachment to the pyrrolidine ring.

    Addition of the tert-Butyl Carbamate Group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives.

    Industrial Applications: It may find use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The benzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

Compound Name Key Substituents Molecular Formula Molecular Weight Key References
Target Compound 1-Benzyl, 4-(1-methyl-1H-pyrazol-4-yl) C₂₁H₂₈N₄O₂ 368.48 Inferred from nomenclature
tert-Butyl N-[1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate 1-Benzyl, 4-(4-bromophenyl) C₂₂H₂₇BrN₂O₂ 431.37
tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate Propargyl-linked 1-methylpyrazole C₁₂H₁₇N₃O₂ 241.29
tert-Butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate Triazole-pyrrolidine hybrid C₁₂H₂₁N₅O₂ 267.33
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Hydroxycyclopentyl C₁₀H₁₉NO₃ 201.27

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The target compound and its 4-bromophenyl analog () feature aromatic groups, which may influence π-π stacking interactions in biological systems. In contrast, hydroxycyclopentyl derivatives () prioritize hydrogen bonding.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW 368.48) is heavier than simpler analogs like the hydroxycyclopentyl derivative (MW 201.27, ), suggesting reduced aqueous solubility.

Biological Activity

The compound tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O2C_{22}H_{30}N_{4}O_{2}. The structure features a tert-butyl group, a benzyl moiety, and a pyrazole ring, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar pyrazole structures have demonstrated submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells .

The mechanisms through which this compound exerts its anticancer effects involve:

  • mTORC1 Inhibition : The compound reduces mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy levels, disrupting the autophagic flux necessary for cancer cell survival .
  • Autophagy Modulation : By interfering with mTORC1 reactivation and altering LC3-II clearance during starvation/refeeding conditions, the compound promotes abnormal accumulation of LC3-II, indicating disrupted autophagic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of similar compounds. The presence of specific functional groups significantly affects the potency and efficacy against cancer cells:

  • Pyrazole Ring : Essential for interaction with biological targets.
  • Benzyl Group : Contributes to binding affinity and specificity towards cancer-related pathways.
  • Tert-butyl Group : Enhances lipophilicity, potentially improving bioavailability.

Research Findings and Case Studies

Several studies have investigated related compounds to elucidate their biological activities:

CompoundActivityIC50 (µg/mL)Cell Line
8bHigh42.5MDA-MB231
8oModerate64.3HCT116
8nModerate68.4Mia-PaCa2

These findings suggest that modifications to the core structure can lead to significant changes in anticancer activity, highlighting the importance of SAR studies in drug development .

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